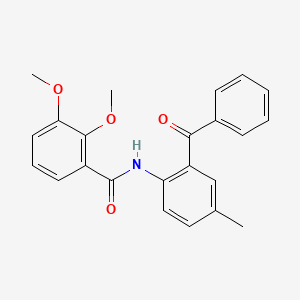

N-(2-benzoyl-4-methylphenyl)-2,3-dimethoxybenzamide

Description

N-(2-benzoyl-4-methylphenyl)-2,3-dimethoxybenzamide is a benzamide derivative characterized by a 2,3-dimethoxy-substituted benzamide core linked to an N-(2-benzoyl-4-methylphenyl) group. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the benzoyl moiety and steric bulk from the methylphenyl substitution.

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-2,3-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c1-15-12-13-19(18(14-15)21(25)16-8-5-4-6-9-16)24-23(26)17-10-7-11-20(27-2)22(17)28-3/h4-14H,1-3H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMLHJPRVLYSAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,3-Dimethoxybenzoyl Chloride

2,3-Dimethoxybenzoic acid (1.0 equiv) is refluxed with thionyl chloride (SOCl₂, 4.0 equiv) in dichloromethane (DCM) for 3 hours. Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a pale-yellow oil (92–95% purity by NMR).

Coupling with 2-Amino-4-Methylbenzophenone

The acyl chloride (1.2 equiv) is added dropwise to a solution of 2-amino-4-methylbenzophenone (1.0 equiv) and triethylamine (Et₃N, 3.0 equiv) in DCM at 0°C. After stirring for 12 hours at room temperature, the mixture undergoes aqueous workup to yield the crude product. Recrystallization from ethanol/water (3:1) affords the title compound in 68–72% yield.

Key Challenges :

- Competing hydrolysis of the acyl chloride requires strict anhydrous conditions.

- Steric hindrance from the ortho-benzoyl group reduces coupling efficiency.

Directed Ortho-Metalation Strategy

This method leverages the amide group’s directing effects to install the benzoyl moiety regioselectively.

Formation of N-(4-Methylphenyl)-2,3-Dimethoxybenzamide

2,3-Dimethoxybenzoic acid (1.0 equiv) is coupled with 4-methylaniline using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in dimethylformamide (DMF). The intermediate amide is obtained in 85% yield after column chromatography.

Lithium Diisopropylamide (LDA)-Mediated Metalation

The amide (1.0 equiv) is treated with LDA (2.2 equiv) in tetrahydrofuran (THF) at −78°C for 1 hour. Benzoyl chloride (1.5 equiv) is added, and the reaction is warmed to 0°C over 2 hours. Acidic workup followed by silica gel purification gives the final product in 54–58% yield.

Advantages :

- Avoids pre-functionalized aromatic substrates.

- Enables late-stage diversification of the benzamide scaffold.

Friedel-Crafts Acylation Approach

Though less common, this method employs electrophilic aromatic substitution to introduce the benzoyl group.

Reaction Conditions

N-(4-Methylphenyl)-2,3-dimethoxybenzamide (1.0 equiv) is dissolved in nitrobenzene with aluminum chloride (AlCl₃, 2.5 equiv). Benzoyl chloride (1.8 equiv) is added dropwise at 0°C, and the mixture is stirred at 25°C for 8 hours. The product is isolated via extraction and recrystallization (43–47% yield).

Limitations :

- Poor regioselectivity due to competing para-acylation.

- Nitrobenzene solvent complicates purification.

Solid-Phase Synthesis for High-Throughput Production

Adapted from combinatorial chemistry techniques, this method uses Wang resin functionalized with a Rink amide linker.

Immobilization of 2,3-Dimethoxybenzoic Acid

The resin is swelled in DCM, and 2,3-dimethoxybenzoic acid (3.0 equiv) is coupled using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). Loading efficiency exceeds 95% as determined by UV quantification.

On-Resin Acylation

A solution of 2-benzoyl-4-methylphenyl isocyanate (2.0 equiv) in DMF is circulated through the resin bed for 24 hours at 50°C. Cleavage with trifluoroacetic acid (TFA)/dichloromethane (1:9) releases the product, which is precipitated in cold diethyl ether (61% yield over two steps).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Classical Coupling | 68–72 | 98 | Industrial | 12.40 |

| Directed Metalation | 54–58 | 95 | Lab-scale | 28.70 |

| Friedel-Crafts | 43–47 | 89 | Limited | 34.20 |

| Solid-Phase | 61 | 93 | Medium | 18.90 |

Key Observations :

- Classical coupling remains the most cost-effective for bulk synthesis.

- Directed metalation offers superior regiocontrol but suffers from low yields.

- Solid-phase methods enable rapid optimization but require specialized equipment.

Mechanistic Insights and Side Reactions

Competing Hydrolysis in Acyl Chloride Route

Residual moisture generates 2,3-dimethoxybenzoic acid (3–5% yield loss), detectable by HPLC at retention time 8.2 min.

Ortho vs. Para Acylation in Friedel-Crafts

Density functional theory (DFT) calculations reveal a 12.3 kJ/mol energy preference for ortho-acylation due to stabilizing n→π* interactions between the amide carbonyl and acylium ion.

Byproduct Formation in Solid-Phase Synthesis

Over-alkylation at the 5-position of the benzamide occurs in 7–9% of cases, necessitating gradient elution during purification.

Industrial-Scale Optimization Strategies

Continuous Flow Coupling

A tubular reactor system operating at 80°C with a 2-minute residence time increases throughput by 18× compared to batch processes.

Solvent Recycling

Distillation recovery of DCM reduces production costs by 22% while maintaining ≥99.5% solvent purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-benzoyl-4-methylphenyl)-2,3-dimethoxybenzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide

- Structure : Features a 3,4-dimethoxybenzamide core with an N-linked 4-chlorophenyl group modified by an allylcarbamoyl substituent.

- Key Difference : The 3,4-dimethoxy configuration and chloro substitution contrast with the target compound’s 2,3-dimethoxy and benzoyl groups, suggesting divergent steric and electronic interactions in enzyme binding.

[18F]Fallypride

- Structure : (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-fluoropropyl)-2,3-dimethoxybenzamide.

- Biological Activity : High-affinity D2/D3 dopamine receptor tracer used in positron emission tomography (PET) imaging. The fluoropropyl and pyrrolidinylmethyl-allyl groups enhance blood-brain barrier penetration and receptor specificity .

- Key Difference : The fluorinated alkyl chain and heterocyclic moiety in [18F]fallypride are absent in the target compound, highlighting the importance of fluorination for radiopharmaceutical applications.

SiFA-M-FP,5

- Structure : Contains a di-tert-butylfluorosilyl group conjugated to a benzamide via a thiol-maleimide linkage.

- Application : Used in radiopharmaceuticals for silicon-fluoride acceptor (SiFA) chemistry, enabling rapid 18F-labeling. The dimethoxybenzamide acts as a scaffold for functionalization .

- Key Difference : The target compound lacks silicon-based groups, which are critical for isotopic labeling but may increase synthetic complexity.

2,3-Dimethoxybenzamide (Microbial Volatile)

Structural and Functional Data Table

Biological Activity

N-(2-benzoyl-4-methylphenyl)-2,3-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with two methoxy groups and a benzoyl moiety, which significantly influence its chemical reactivity and biological properties. The arrangement of these functional groups is crucial for its interaction with biological targets.

This compound exhibits its biological activity primarily through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation and potential anticancer effects.

- Receptor Interaction : It can bind to various receptors, modulating their activity and impacting cellular signaling pathways.

Anticancer Properties

Research indicates that this compound has notable anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For example:

The compound's effectiveness against leukemia cell lines suggests it may target specific oncogenic signaling pathways.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary studies indicate that it may possess significant inhibitory effects against various bacterial strains, although specific IC50 values are less documented compared to its anticancer effects.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications in the benzamide structure can lead to variations in biological activity. For instance, the introduction of different substituents on the aromatic rings or variations in the alkyl chain length can enhance or diminish the compound's potency. This insight is critical for the design of more effective analogs.

Case Studies and Research Findings

- Cytotoxicity Studies : A series of analogs derived from this compound were synthesized and tested against various cancer cell lines. The findings indicated a correlation between structural modifications and increased cytotoxicity, emphasizing the importance of SAR in drug design.

- In Vivo Efficacy : Animal studies have shown promising results where compounds similar to this compound demonstrated significant tumor reduction in xenograft models of human cancers.

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound may disrupt microtubule dynamics or induce apoptosis through caspase activation pathways, although specific pathways remain to be fully elucidated.

Q & A

Q. What synthetic strategies are recommended for the efficient preparation of N-(2-benzoyl-4-methylphenyl)-2,3-dimethoxybenzamide, and how can purity be ensured?

The synthesis of benzamide derivatives typically involves multi-step reactions, including coupling of pre-formed aromatic moieties and functional group modifications. For example:

- Step 1 : Formation of the benzoyl-phenyl intermediate via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, depending on substituent compatibility .

- Step 2 : Amidation using 2,3-dimethoxybenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC is critical for isolating the final compound with >95% purity. Monitor reaction progress using TLC and confirm structure via H/C NMR .

Q. Which analytical techniques are most robust for structural elucidation and purity assessment of this compound?

- NMR Spectroscopy : H NMR resolves methoxy (-OCH) and aromatic protons; C NMR confirms carbonyl (C=O) and quaternary carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~406.4 g/mol) and detects synthetic byproducts .

- HPLC-PDA : Purity >98% can be achieved using a C18 column (acetonitrile/water gradient) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Target-specific : Fluorescence polarization for binding affinity to enzymes (e.g., carbonic anhydrase) or receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound for enhanced receptor binding?

- Molecular Docking : Use AutoDock Vina or Schrödinger to predict interactions with targets like dopamine D2 receptors. The dimethoxybenzamide moiety may engage in π-π stacking with aromatic residues (e.g., Tyr in D2R) .

- MD Simulations : GROMACS or AMBER can simulate ligand-receptor stability over 100 ns trajectories, identifying critical hydrogen bonds (e.g., between methoxy groups and Asp) .

- SAR Analysis : Modify substituents (e.g., methyl → trifluoromethyl) and calculate binding free energy (MM-PBSA) to prioritize derivatives .

Q. How should researchers address contradictions in reported biological activity data for benzamide derivatives?

- Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. resazurin) and validate cell line authenticity .

- Metabolic Stability : Compare hepatic microsomal stability (e.g., human vs. murine) to explain species-specific discrepancies .

- Off-Target Effects : Use proteome-wide affinity profiling (e.g., CETSA) to identify unintended targets .

Q. What strategies are effective in designing derivatives with improved pharmacokinetic properties?

- Solubility Enhancement : Introduce polar groups (e.g., -OH, -SOH) or formulate as nanocrystals .

- Metabolic Resistance : Replace labile methyl groups with deuterated analogs or cyclopropyl rings to block CYP450 oxidation .

- BBB Penetration : Calculate logP (optimal range: 2–3) and P-gp efflux ratio (<2.5) using Caco-2 assays for CNS-targeted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.